molecular formula C14H13F2NO3S B5494725 N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide

N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide

Katalognummer B5494725
Molekulargewicht: 313.32 g/mol
InChI-Schlüssel: QVVBRYXTQKNCEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the salicylate group of drugs and is structurally similar to aspirin. However, unlike aspirin, Diflunisal has a longer half-life, which allows for less frequent dosing.

Wirkmechanismus

N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are produced in response to injury or inflammation and cause pain, fever, and inflammation. By inhibiting the production of prostaglandins, N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide reduces pain and inflammation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain and inflammation. It has also been shown to reduce the production of thromboxane, which is responsible for blood clotting. Additionally, N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to have antioxidant properties, which may help to protect against oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide has a number of advantages and limitations for use in lab experiments. Its long half-life allows for less frequent dosing, which can reduce the number of animals needed for experiments. Additionally, its ability to inhibit COX enzymes makes it useful for studying the role of prostaglandins in various diseases and conditions. However, its use in lab experiments is limited by its potential side effects, which can include gastrointestinal bleeding and liver damage.

Zukünftige Richtungen

There are a number of future directions for research on N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide. One area of research is the use of N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide in the treatment of Alzheimer's disease. N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide has been shown to reduce the production of amyloid beta, which is a protein that is thought to play a role in the development of Alzheimer's disease. Additionally, research is ongoing into the use of N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide in the treatment of various cancers, as it has been shown to have anticancer properties. Finally, research is ongoing into the development of new formulations of N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide that may have improved efficacy and fewer side effects.

Synthesemethoden

The synthesis of N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide involves the reaction of 4-ethoxyaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases and conditions. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. As a result, N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide has been investigated for its use in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S/c1-2-20-12-6-4-11(5-7-12)17-21(18,19)14-9-10(15)3-8-13(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVBRYXTQKNCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2,5-difluorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.